molecular formula C6H10ClN3O B12955698 2-Methyl-1H-pyrrole-3-carbohydrazide hydrochloride

2-Methyl-1H-pyrrole-3-carbohydrazide hydrochloride

Cat. No.: B12955698
M. Wt: 175.61 g/mol
InChI Key: HELCXEYQQQINLV-UHFFFAOYSA-N
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Description

2-Methyl-1H-pyrrole-3-carbohydrazide hydrochloride is a chemical compound with the molecular formula C6H9N3O·HCl It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1H-pyrrole-3-carbohydrazide hydrochloride typically involves the reaction of 2-methyl-1H-pyrrole-3-carboxylic acid with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is then purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-pyrrole-3-carbohydrazide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxo derivatives of the pyrrole ring.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-1H-pyrrole-3-carbohydrazide hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-1H-pyrrole-3-carbohydrazide hydrochloride involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-pyrrole-2-carbohydrazide
  • 2-Methyl-6-phenylpyridine-3-carbohydrazide
  • 1-Methyl-1H-pyrrole-3-carbonitrile

Uniqueness

2-Methyl-1H-pyrrole-3-carbohydrazide hydrochloride is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its hydrazide group makes it particularly reactive and useful in various synthetic and biological applications.

Properties

Molecular Formula

C6H10ClN3O

Molecular Weight

175.61 g/mol

IUPAC Name

2-methyl-1H-pyrrole-3-carbohydrazide;hydrochloride

InChI

InChI=1S/C6H9N3O.ClH/c1-4-5(2-3-8-4)6(10)9-7;/h2-3,8H,7H2,1H3,(H,9,10);1H

InChI Key

HELCXEYQQQINLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN1)C(=O)NN.Cl

Origin of Product

United States

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